molecular formula C21H18N2O2 B2786931 N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941993-38-0

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2786931
CAS No.: 941993-38-0
M. Wt: 330.387
InChI Key: NDVXJGGRELRKFB-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide: is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Attachment to Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a series of condensation reactions.

    Formation of Naphthamide Moiety: The final step involves the attachment of the phenyl-pyrrolidinone intermediate to a naphthamide moiety, usually through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds share a similar pyrrolidinone structure and have comparable biological activities.

    N-(4-Fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound has a similar core structure but with different substituents, leading to distinct properties.

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-9-4-12-23(20)19-8-3-7-18(14-19)22-21(25)17-11-10-15-5-1-2-6-16(15)13-17/h1-3,5-8,10-11,13-14H,4,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVXJGGRELRKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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